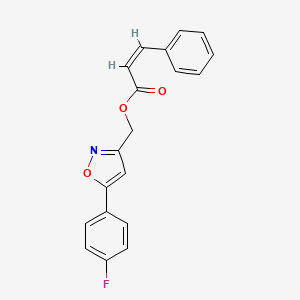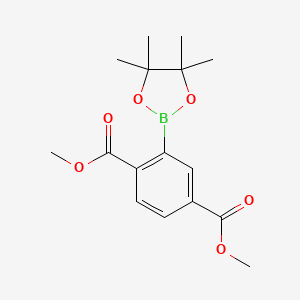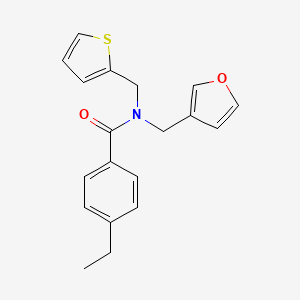
(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-(5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-phenylacrylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a phenylacrylate moiety, which is a common feature in many bioactive compounds .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, 3-hydroxy-2-aryl acrylates, which share some structural similarities with your compound, can be synthesized through various approaches involving both electrophilic and nucleophilic centers .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography . These techniques can provide information about the types of bonds present in the molecule and their spatial arrangement.
Chemical Reactions Analysis
The compound contains several functional groups that could participate in chemical reactions. For instance, the isoxazole ring can undergo various reactions, including electrophilic substitution and ring-opening reactions . The acrylate moiety can participate in polymerization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the isoxazole ring could influence its chemical reactivity and stability. The acrylate moiety could influence its polarity and potential to form polymers .
科学的研究の応用
Synthesis and Structural Characterization
- A study focused on the synthesis of isoxazole derivatives, including those with fluorophenyl groups, demonstrating the application of green chemistry principles. These compounds were characterized using spectroscopy and X-ray diffraction, highlighting their potential in the development of antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
- Another research explored the synthesis of novel turn-on fluorescent colorimetric Schiff base chemosensors for selective and sensitive detection of Al3+ ions. This study underscores the utility of phenyl thiadiazole-based compounds in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Antimicrobial Activity
- The antimicrobial activity of isoxazole derivatives was investigated, revealing effectiveness against gram-positive bacteria such as Staphylococcus aureus. This indicates the potential use of these compounds in developing new antibacterial agents (Shah & Desai, 2007).
Molecular Docking and Biological Evaluation
- Studies on the metal complexes of substituted isoxazole Schiff bases with Cobalt(II), Nickel(II), and Copper(II) have been conducted. These complexes were evaluated for DNA binding, incision activities, antioxidant, and antimicrobial activities, showcasing their potential in medicinal chemistry (Ramesh et al., 2018).
Drug Efficacy and Development
- Pyrazole derivatives, closely related to isoxazole compounds, have been synthesized and assessed for their antioxidant, anti-breast cancer, and anti-inflammatory properties. This research emphasizes the importance of isoxazole and its derivatives in drug discovery and development (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl (Z)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO3/c20-16-9-7-15(8-10-16)18-12-17(21-24-18)13-23-19(22)11-6-14-4-2-1-3-5-14/h1-12H,13H2/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUHJFCZGHJJS-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)
![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)





![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)

![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)
![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)


